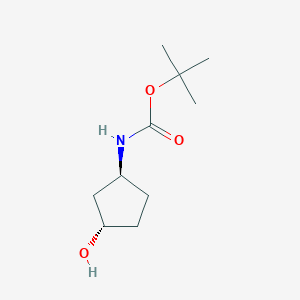

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Descripción general

Descripción

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butoxycarbonyl (Boc) protecting group. The reaction generally involves the following steps:

Formation of the Carbamate: The reaction between tert-butyl chloroformate and the amine group of the cyclopentyl derivative in the presence of a base such as triethylamine.

Hydroxylation: Introduction of the hydroxyl group to the cyclopentyl ring, which can be achieved through various hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free amine. This is a critical step in peptide synthesis and organic transformations where amine functionality is required.

Reaction Conditions :

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature : Room temperature

-

Products : (1S,3S)-3-hydroxycyclopentylamine, CO₂, and tert-butanol

Mechanism :

Protonation of the carbamate oxygen leads to cleavage of the C–O bond, releasing CO₂ and forming a tert-butyl cation, which is stabilized as tert-butanol. The amine is liberated as the TFA salt .

Key Data :

-

13C NMR of the Boc-protected intermediate: δ 157.3 (C=O), 82.0 (C-O of Boc) .

-

Deprotection Efficiency : Near-quantitative yield under optimized conditions .

Functionalization of the Hydroxyl Group

The secondary alcohol undergoes typical alcohol reactions, including oxidation, esterification, and substitution.

Oxidation to Ketone

Reagents : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

Conditions :

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

Product : tert-Butyl ((1S,3S)-3-ketocyclopentyl)carbamate

Notes :

-

Stereochemistry at C3 is retained due to the rigid cyclopentane ring.

-

1H NMR post-oxidation: Loss of the hydroxyl proton signal (δ 4.37–4.41 ppm) and appearance of a ketone carbonyl (δ ~210 ppm in 13C NMR) .

Esterification

Reagents : Acetic anhydride or benzoyl chloride

Conditions :

-

Base : Pyridine or triethylamine

-

Solvent : THF or DCM

Product : tert-Butyl ((1S,3S)-3-acetoxycyclopentyl)carbamate

Example :

Nucleophilic Reactions at the Carbamate Nitrogen

While carbamates are generally less nucleophilic than amines, the nitrogen can participate in specialized reactions:

Alkylation

Reagents : Alkyl halides (e.g., methyl iodide)

Conditions :

-

Base : K₂CO₃

-

Solvent : DMF

Product : N-Alkylated carbamate derivatives

Limitations : Low reactivity due to electron-withdrawing Boc group .

Comparative Reactivity Table

Stereochemical Considerations

The (1S,3S) configuration influences reaction outcomes:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate has been investigated as a potential precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, it can be utilized to develop inhibitors targeting specific biological pathways.

2. Galanin Receptor Modulation

Research indicates that compounds related to this compound may interact with galanin receptors, which are implicated in various physiological processes including pain modulation and neuroprotection. This interaction suggests potential therapeutic applications in treating conditions like chronic pain and neurodegenerative diseases .

Biological Research

1. Enzyme Inhibition Studies

The compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. Its ability to form stable complexes with enzymes can be exploited to elucidate enzyme kinetics and pathways involved in metabolic processes.

2. Cellular Assays

In cellular models, this compound has been used to assess cytotoxicity and cell viability. These assays are crucial for evaluating the safety profile of new drug candidates derived from this compound .

Synthetic Methodologies

1. Building Block for Organic Synthesis

Due to its functional groups, this compound serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

- Substitution Reactions : Reacting with nucleophiles to form new carbon-nitrogen bonds.

- Oxidation and Reduction Reactions : Modifying the hydroxyl group or carbamate moiety to yield diverse derivatives suitable for further functionalization .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate involves its interaction with molecular targets through its carbamate and hydroxyl groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with enzymes and receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets .

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate

- tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

- tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate

Uniqueness

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate moiety.

Actividad Biológica

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 154737-89-0) is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a hydroxyl group attached to a cyclopentane ring through a carbamate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 201.27 g/mol

- IUPAC Name : this compound

- Structure : The compound features a chiral center at the cyclopentane ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This interaction modulates biochemical pathways, influencing various physiological processes.

Biological Applications

- Enzyme Inhibition Studies : The compound is used in research to study enzyme-catalyzed reactions and protein-ligand interactions. Its structure allows it to mimic natural substrates, making it valuable in understanding enzyme mechanisms.

- Therapeutic Potential : Investigations into its therapeutic applications suggest that it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease processes .

- Neuropharmacology : Preliminary studies indicate that compounds with similar structures may influence neurotransmitter release and uptake, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Astrocyte Protection : In models of neurodegeneration, this compound demonstrated protective effects on astrocytes against amyloid-beta-induced toxicity, although the degree of protection was moderate compared to controls .

- Binding Affinity Studies : Molecular docking studies have indicated that the compound may bind effectively to certain receptors in the central nervous system, which could be crucial for its pharmacological profile.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural characteristics of related compounds:

| Compound Name | Structure | Notable Features | Biological Activity |

|---|---|---|---|

| tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate | CHNO | Different stereochemistry | Potential variations in enzyme interaction |

| tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate | CHNO | Hydroxyl group enhances reactivity | Modulates signal transduction pathways |

| tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | CHNO | Unique bicyclic structure | Investigated for neuroprotective effects |

Propiedades

IUPAC Name |

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKINULYZANSP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616536 | |

| Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154737-89-0, 207729-04-2 | |

| Record name | tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.